silyl}butanenitrile CAS No. 495405-72-6](/img/structure/B12580435.png)
4-{[(Anthracen-9-yl)ethynyl](dimethyl)silyl}butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is a chemical compound known for its unique structure and properties. It features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, connected to a butanenitrile group through an ethynyl linkage and a dimethylsilyl group. This compound is of interest in various fields of research due to its photophysical and electrochemical properties.
Vorbereitungsmethoden
The synthesis of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile typically involves multiple steps. One common method includes the Sonogashira coupling reaction, where an anthracene derivative is reacted with an ethynylsilane compound in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures. The resulting product is then purified using column chromatography or recrystallization techniques .
Analyse Chemischer Reaktionen
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced anthracene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthracene moiety, using electrophilic reagents like bromine or chlorine.
Wissenschaftliche Forschungsanwendungen
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile has several applications in scientific research:
Biology: The compound’s photophysical properties make it useful in fluorescence microscopy and imaging techniques.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Wirkmechanismus
The mechanism of action of 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile is primarily related to its photophysical properties. The anthracene moiety absorbs light and undergoes electronic transitions, which can lead to fluorescence or phosphorescence. This property is exploited in optoelectronic devices, where the compound acts as an emitter. Additionally, the compound can participate in energy transfer processes, making it useful in applications like OLEDs and fluorescence imaging .
Vergleich Mit ähnlichen Verbindungen
4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile can be compared with other anthracene derivatives, such as:
9-(4-Phenylethynyl)anthracene: This compound has similar photophysical properties but lacks the silyl and nitrile groups, which can affect its solubility and reactivity.
9,10-Bis(phenylethynyl)anthracene: This derivative has enhanced fluorescence properties due to the presence of two phenylethynyl groups, making it more suitable for certain optoelectronic applications.
Anthracene-oxadiazole derivatives: These compounds exhibit good thermal stability and are used in OLEDs, similar to 4-{(Anthracen-9-yl)ethynylsilyl}butanenitrile, but with different electronic properties due to the oxadiazole moiety.
Eigenschaften
CAS-Nummer |
495405-72-6 |
|---|---|
Molekularformel |
C22H21NSi |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
4-[2-anthracen-9-ylethynyl(dimethyl)silyl]butanenitrile |
InChI |
InChI=1S/C22H21NSi/c1-24(2,15-8-7-14-23)16-13-22-20-11-5-3-9-18(20)17-19-10-4-6-12-21(19)22/h3-6,9-12,17H,7-8,15H2,1-2H3 |
InChI-Schlüssel |
FGJKBFNSAUIGAY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCCC#N)C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



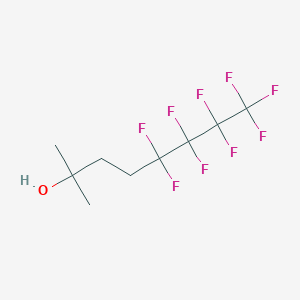
![9,9-Di([1,1'-biphenyl]-4-yl)-9H-fluorene](/img/structure/B12580365.png)
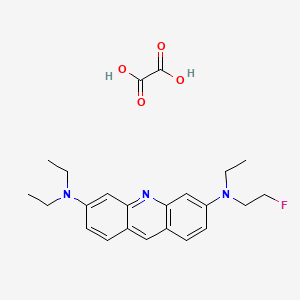

![6-Fluoro-7-(piperazin-1-yl)-N-[(thiophen-3-yl)methyl]quinazolin-4-amine](/img/structure/B12580388.png)
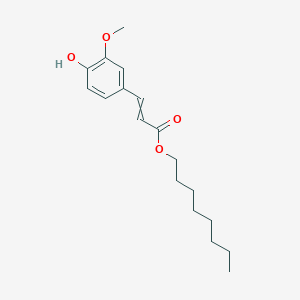
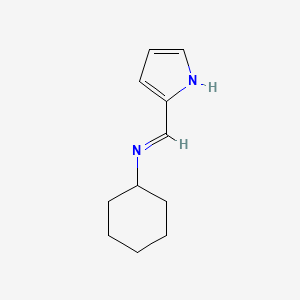

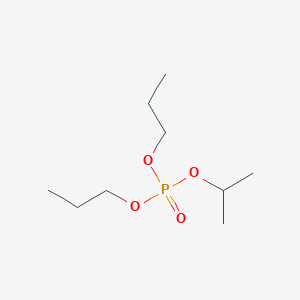
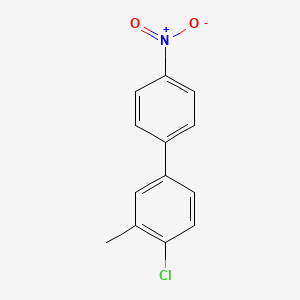
![Methyl [(4-chlorophenyl)methylidene]carbamate](/img/structure/B12580425.png)
![Benzamide, 2-chloro-N-[(dimethylamino)thioxomethyl]-](/img/structure/B12580445.png)
![Methanesulfonic acid--(3R)-3-[(4-methoxyphenyl)methoxy]decan-1-ol (1/1)](/img/structure/B12580449.png)
